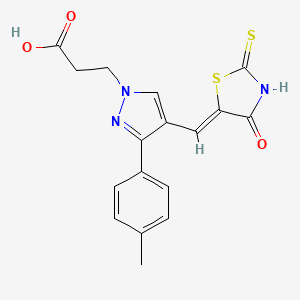

(Z)-3-(4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid

Description

(Z)-3-(4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a structurally complex molecule featuring multiple pharmacophoric moieties:

- Pyrazole ring: A 3-(p-tolyl)-substituted 1H-pyrazole, which enhances rigidity and influences binding interactions.

- Z-configuration: The stereochemistry around the exocyclic double bond (C=N) is critical for molecular geometry and activity.

Synthesis likely involves condensation reactions between pyrazole precursors and thiazolidinone derivatives, analogous to methods used for related compounds (e.g., ethyl 3-oxopropanoate reacting with pyrazol-amines under reflux in acetic acid) . Structural elucidation would employ NMR and UV spectroscopy, as demonstrated for pyrazole derivatives in prior studies .

Properties

IUPAC Name |

3-[3-(4-methylphenyl)-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-10-2-4-11(5-3-10)15-12(8-13-16(23)18-17(24)25-13)9-20(19-15)7-6-14(21)22/h2-5,8-9H,6-7H2,1H3,(H,21,22)(H,18,23,24)/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXOXVJGRAHISU-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid, often referred to as a thiazolidinone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a complex structure that includes a thiazolidinone moiety, which is known for its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of approximately 356.44 g/mol. Its structure features a thiazolidinone ring, a pyrazole unit, and a propanoic acid side chain.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, research indicates that compounds similar to this compound possess activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be lower than those of standard antibiotics like ampicillin, suggesting superior efficacy .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Les-6614 | 8.0 ± 0.2 | E. coli |

| Les-6615 | 7.0 ± 0.4 | S. aureus |

| Les-6616 | 6.5 ± 0.3 | P. aeruginosa |

Cytotoxicity and Antitumor Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using the MTT assay revealed that it exhibits dose-dependent cytotoxicity against various human cancer cell lines, including leukemia and breast cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics .

Table 2: Cytotoxicity Data of this compound

The biological mechanisms underlying the activity of thiazolidinone derivatives are multifaceted. They are believed to interact with various molecular targets, including PPARγ (Peroxisome Proliferator Activated Receptor Gamma), which plays a crucial role in glucose metabolism and fat cell differentiation. Some studies have shown that these compounds can act as partial agonists of PPARγ, thereby influencing metabolic pathways relevant to diabetes and obesity .

Case Studies

A notable case study involved the synthesis and evaluation of thiazolidinone derivatives in the context of their anti-inflammatory properties. In this study, compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating potential applications in treating inflammatory diseases .

In another investigation focused on their anticancer potential, researchers reported that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antibacterial and antifungal properties. For instance, a series of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl derivatives were tested against various Gram-positive and Gram-negative bacteria. These compounds showed activity exceeding that of standard antibiotics such as ampicillin and streptomycin by 10–50 fold, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL for the most potent derivatives .

Table 1: Antimicrobial Activity of Thioxothiazolidin Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound 8 | 0.004–0.03 | Enterobacter cloacae |

| Compound 15 | 0.004–0.06 | Trichoderma viride |

| Ampicillin | - | Control |

| Streptomycin | - | Control |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that thioxothiazolidin derivatives can inhibit leukocyte recruitment during acute inflammatory responses, as evidenced in animal models . This suggests potential applications in treating conditions characterized by excessive inflammation.

Anticancer Activity

The anticancer potential of thioxothiazolidin derivatives has been evaluated, with studies showing their ability to induce apoptosis in human leukemia cells . The structure–activity relationship (SAR) analysis revealed that modifications to the thiazolidinone core can significantly enhance or diminish anticancer activity, indicating the importance of specific substituents on the compound's efficacy.

Table 2: Anticancer Activity Findings

| Study Reference | Cell Line | Activity Observed |

|---|---|---|

| Human leukemia | Induction of apoptosis | |

| Various cancer types | Significant cytotoxicity |

Mechanistic Insights

Docking studies have provided insights into the mechanisms by which these compounds exert their biological effects. For example, the binding affinities of various derivatives to bacterial targets have been explored, revealing how structural modifications can enhance their antimicrobial efficacy . Additionally, computational modeling has predicted interactions with key enzymes involved in inflammatory pathways, supporting the observed anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Impact on Bioactivity: The target’s thiazolidinone and pyrazole groups differentiate it from herbicidal propanoic acids (e.g., haloxyfop), which rely on pyridine and phenoxy groups for activity . The Z-configuration may enhance steric complementarity with biological targets compared to E-isomers or non-stereospecific analogs.

Functional Group Contributions: Propanoic acid in the target and herbicides improves solubility but differs in target engagement; herbicides act as acetyl-CoA carboxylase inhibitors, while the target’s thiazolidinone may interact with redox-sensitive enzymes.

Synthetic and Analytical Considerations: Pyrazole synthesis methods (e.g., condensation with amines) and spectroscopic validation (NMR/UV) are transferable to the target compound.

Q & A

Q. How should researchers address contradictions in literature synthesis protocols?

- Resolution strategies :

- Comparative testing : Replicate methods from multiple sources (e.g., acetic acid vs. ethanol reflux) and compare yields/purity .

- By-product analysis : Use LC-MS to identify side products and adjust stoichiometry or catalysts accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.